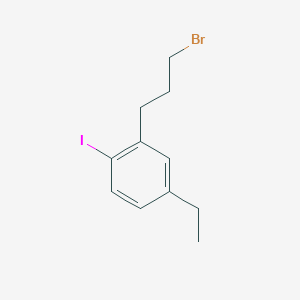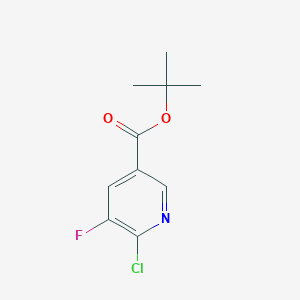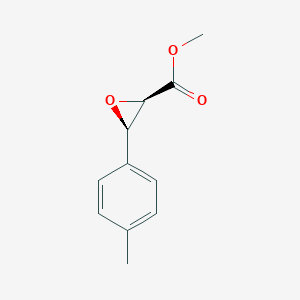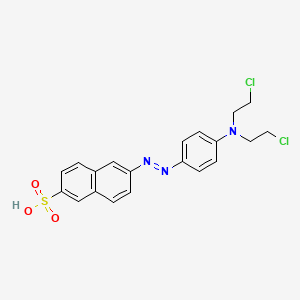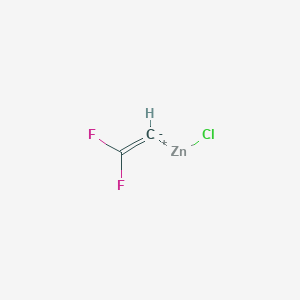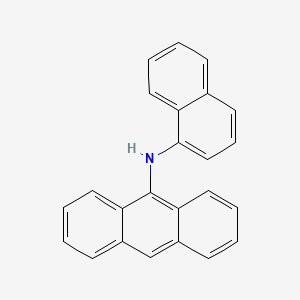
1-Dodecanamine, 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H35NO3S. It is a salt formed from the reaction of 1-dodecanamine and 4-methylbenzenesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecanamine, 4-methylbenzenesulfonate can be synthesized through a straightforward acid-base reaction. The primary amine group of 1-dodecanamine reacts with the sulfonic acid group of 4-methylbenzenesulfonic acid to form the salt. The reaction typically occurs in an aqueous or organic solvent under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in a controlled environment. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding amine oxides .
Applications De Recherche Scientifique
1-Dodecanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-dodecanamine, 4-methylbenzenesulfonate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is facilitated by the hydrophobic dodecyl chain and the hydrophilic sulfonate group, allowing the compound to insert into lipid membranes and alter their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dodecanamine, N-dodecyl-, 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
1-Dodecanamine, 4-methylbenzenesulfonate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic sulfonate group. This combination imparts distinct surfactant properties, making it particularly effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds .
Propriétés
Numéro CAS |
66237-10-3 |
|---|---|
Formule moléculaire |
C19H35NO3S |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
dodecan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H27N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
KZFCYTLYBAMSLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



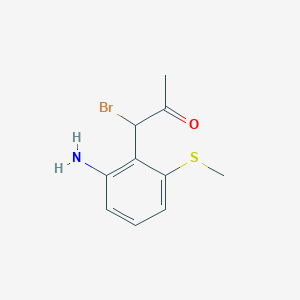
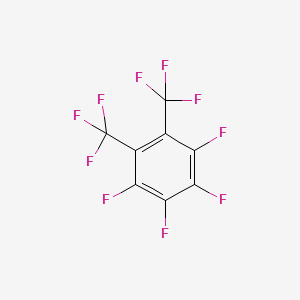
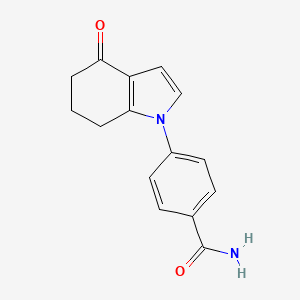
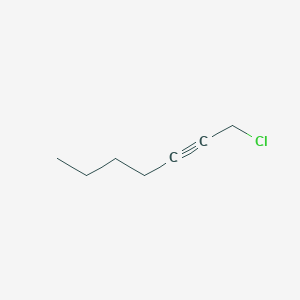
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

